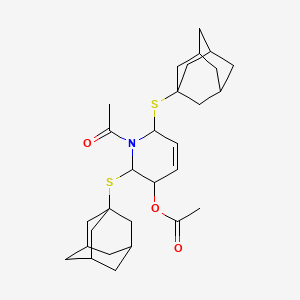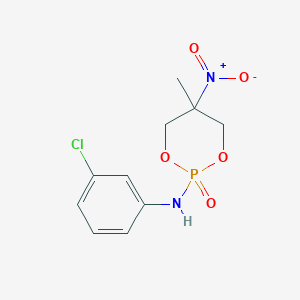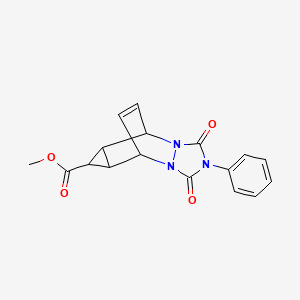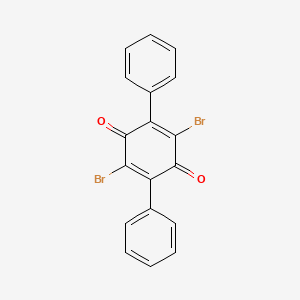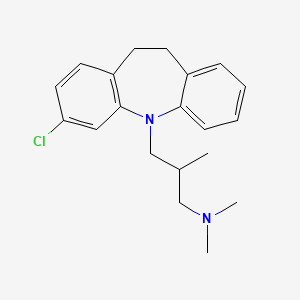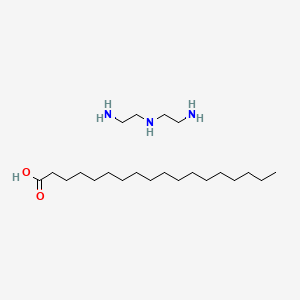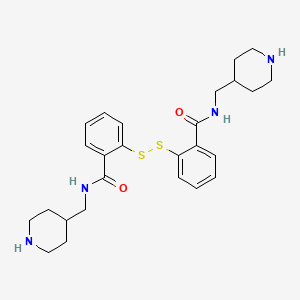
2,2'-Dithiobis(N-(4-piperidinylmethyl)benzamide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-Dithiobis(N-(4-piperidinylmethyl)benzamide) is a chemical compound with the molecular formula C26H34N4O2S2 It is known for its unique structure, which includes two benzamide groups connected by a disulfide bond and a piperidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dithiobis(N-(4-piperidinylmethyl)benzamide) typically involves the reaction of 4-piperidinylmethylbenzamide with a disulfide compound. One common method includes the use of thiol-disulfide exchange reactions under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and may require catalysts to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
化学反応の分析
Types of Reactions
2,2’-Dithiobis(N-(4-piperidinylmethyl)benzamide) undergoes various types of chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The benzamide groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Substituted benzamides.
科学的研究の応用
2,2’-Dithiobis(N-(4-piperidinylmethyl)benzamide) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in modulating biological pathways, particularly those involving disulfide bonds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a stabilizer in various chemical processes.
作用機序
The mechanism of action of 2,2’-Dithiobis(N-(4-piperidinylmethyl)benzamide) involves its ability to interact with biological molecules through its disulfide bond. This bond can undergo thiol-disulfide exchange reactions, which are crucial in redox biology. The compound may target specific proteins or enzymes that contain thiol groups, thereby modulating their activity and influencing various cellular pathways.
類似化合物との比較
Similar Compounds
- 2,2’-Dithiobis(N-methylbenzamide)
- Benzamide, 2,2’-dithiobis[N,N-dimethyl-]
Uniqueness
2,2’-Dithiobis(N-(4-piperidinylmethyl)benzamide) is unique due to the presence of the piperidine ring, which can enhance its reactivity and potential biological activity compared to other similar compounds. The piperidine ring may also influence the compound’s solubility and stability, making it a valuable molecule for various applications.
特性
CAS番号 |
98064-09-6 |
|---|---|
分子式 |
C26H34N4O2S2 |
分子量 |
498.7 g/mol |
IUPAC名 |
N-(piperidin-4-ylmethyl)-2-[[2-(piperidin-4-ylmethylcarbamoyl)phenyl]disulfanyl]benzamide |
InChI |
InChI=1S/C26H34N4O2S2/c31-25(29-17-19-9-13-27-14-10-19)21-5-1-3-7-23(21)33-34-24-8-4-2-6-22(24)26(32)30-18-20-11-15-28-16-12-20/h1-8,19-20,27-28H,9-18H2,(H,29,31)(H,30,32) |
InChIキー |
BAYQOIMFEVCLFD-UHFFFAOYSA-N |
正規SMILES |
C1CNCCC1CNC(=O)C2=CC=CC=C2SSC3=CC=CC=C3C(=O)NCC4CCNCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


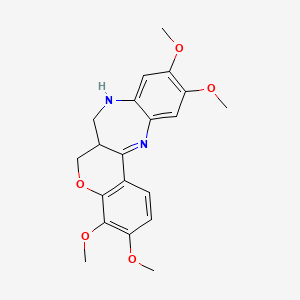
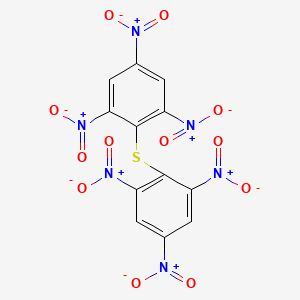
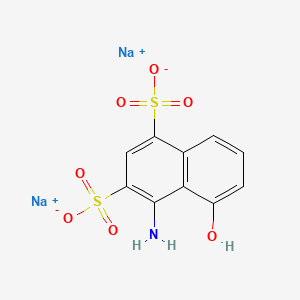
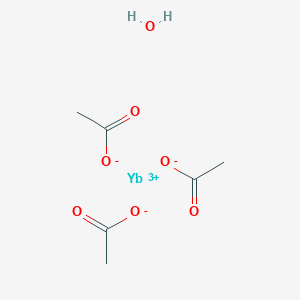
![1-[(8R,9R)-4-amino-9-[tert-butyl(dimethyl)silyl]oxy-6-(hydroxymethyl)-2,2-dioxo-1,7-dioxa-2lambda6-thiaspiro[4.4]non-3-en-8-yl]pyrimidine-2,4-dione](/img/structure/B12800421.png)
![Acetamide, N-[7-[[4-(decyloxy)phenyl]azo]-3,6-bis[(ethylamino)sulfonyl]-8-hydroxy-1-naphthalenyl]-](/img/structure/B12800430.png)
